molecular formula C24H20ClN3O3 B11324440 1-(3-chlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-chlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11324440
M. Wt: 433.9 g/mol
InChI Key: JBKZGEXEYKLAIV-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorophenyl group, an imidazole ring, and a chromeno-pyrrole system, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-CHLOROPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core, followed by the introduction of the chlorophenyl and imidazole groups. Key steps may include:

    Formation of the Chromeno-Pyrrole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Imidazole Group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger quantities of reagents and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-CHLOROPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(3-CHLOROPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Pharmacology: Studying its effects on biological systems and its potential therapeutic benefits.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

  • 1-(3-CHLOROPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 1-(3-CHLOROPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness: The unique combination of functional groups and the chromeno-pyrrole core distinguishes this compound from others. Its specific structure may confer unique biological activities or physical properties, making it valuable for research and development.

Properties

Molecular Formula

C24H20ClN3O3

Molecular Weight

433.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(3-imidazol-1-ylpropyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20ClN3O3/c1-15-6-7-19-18(12-15)22(29)20-21(16-4-2-5-17(25)13-16)28(24(30)23(20)31-19)10-3-9-27-11-8-26-14-27/h2,4-8,11-14,21H,3,9-10H2,1H3

InChI Key

JBKZGEXEYKLAIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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